molecular formula C6H8Cl2N2O2S B2408492 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-91-9

4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2408492
CAS No.: 1245823-91-9
M. Wt: 243.1
InChI Key: DNOOQWPQPNBBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, an ethyl group at the 1-position, a methyl group at the 3-position, and a sulfonyl chloride group at the 5-position. It is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name

4-chloro-2-ethyl-5-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOOQWPQPNBBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Foundations

Molecular Architecture

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245823-91-9) features a pyrazole core substituted with ethyl (C1), methyl (C3), chlorine (C4), and sulfonyl chloride (C5) groups. Its molecular formula is C₇H₁₀Cl₂N₂O₂S, yielding a molecular weight of 243.11 g/mol. The sulfonyl chloride moiety (–SO₂Cl) confers high electrophilicity, enabling nucleophilic substitutions at the sulfur center, while the chloro group enhances stability against hydrolysis.

Reactivity Profile

The compound undergoes three primary reactions:

  • Sulfonamide Formation : Reacts with amines (e.g., RNH₂) to yield sulfonamides (R–SO₂–NH₂), pivotal in drug discovery.
  • Nucleophilic Aromatic Substitution : The C4 chlorine participates in Suzuki couplings or SNAr reactions under palladium catalysis.
  • Reductive Desulfonylation : LiAlH₄ reduces –SO₂Cl to –SH, enabling thiol-based conjugates.

Traditional Synthesis Pathways

Pyrazole Ring Construction

The synthesis begins with cyclocondensation of ethyl hydrazinecarboxylate and acetylacetone at 80–100°C in ethanol, forming 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Yield: 78–82%).

Mechanism :

  • Hydrazine attacks the β-diketone’s carbonyl group.
  • Cyclization via intramolecular dehydration.
  • Tautomerization stabilizes the pyrazole ring.

Chlorination Strategies

Thionyl Chloride (SOCl₂) Method

Treating the pyrazole intermediate with excess SOCl₂ (3 eq) in dichloromethane at 40°C for 6 hours introduces the C4 chlorine (Yield: 85–88%). HCl gas is evolved, necessitating scrubbers for containment.

Electrophilic Chlorination

Gaseous Cl₂ in acetic acid at 60°C achieves chlorination via an electrophilic aromatic substitution (EAS) mechanism. This method requires UV light initiation and yields 80–83% product.

Sulfonylation Process

Chlorosulfonic acid (ClSO₃H, 2.5 eq) in refluxing chloroform (60°C, 8 h) installs the sulfonyl chloride group. Excess reagent is quenched with ice water, and the product is extracted via dichloromethane (Yield: 75–78%).

Advanced Electrochemical Synthesis

Patent CN103556174A Methodology

This Chinese patent eliminates SOCl₂ by employing electrochemical chlorination:

Step 1: Electrolyte Preparation

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 mol)
  • NaCl (2.5 mol) in dimethylformamide (DMF)
  • Anode: Pt mesh; Cathode: Graphite

Step 2: Electrolysis

  • Voltage: 4.5 V; Current density: 15 mA/cm²
  • Duration: 10 h; Temperature: 25°C
  • Chlorine radicals generated at the anode attack the pyrazole’s C4 position.

Step 3: Workup

  • Distillation removes DMF and HCl (recycled).
  • Extraction with ethyl acetate yields 89–92% product.

Advantages :

  • Eliminates SOCl₂, reducing corrosion risks.
  • HCl byproduct is reused, achieving 95% atom economy.

Green Chemistry Approaches

Patent CN106187894A Protocol

This method replaces dimethyl sulfate (toxic) with dimethyl carbonate (DMC) for N-methylation:

Reaction Sequence :

  • Methylation :
    • 3-Ethyl-5-pyrazolecarboxylate + DMC (1.2 eq)
    • K₂CO₃ catalyst, 90°C, 12 h
    • Yield: 91% 1-methyl-3-ethyl-5-pyrazolecarboxylate.
  • Chlorination :
    • Concentrated HCl (6 eq) + H₂O₂ (30%, 1.5 eq)
    • 50°C, 8 h; Radical mechanism initiated by H₂O₂
    • Yield: 87% 4-chloro derivative.

Environmental Impact :

  • Zero sulfide or chloride gas emissions.
  • E-factor reduced to 2.3 vs. 8.5 for traditional routes.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities use tubular reactors for enhanced safety and efficiency:

Parameter Value
Residence time 30 min
Temperature 50°C
Pressure 2 bar
Throughput 120 kg/h
Purity 99.2%

Advantages :

  • 40% reduction in solvent usage vs. batch processes.
  • Real-time HPLC monitoring ensures >98% yield.

Comparative Analysis of Methods

Yield and Sustainability Metrics

Method Yield (%) E-Factor Hazard Score
Traditional (SOCl₂) 78 8.5 High
Electrochemical 91 3.1 Low
Green (DMC/H₂O₂) 87 2.3 Very Low

Key Findings :

  • Electrochemical methods maximize yield but require specialized equipment.
  • Green protocols balance efficiency and environmental safety.

Applications and Derivatives

Pharmaceutical Intermediates

The sulfonyl chloride group enables couplings with:

  • Antibiotics: Ciprofloxacin analogs with enhanced bioavailability.
  • Kinase Inhibitors: JAK2 inhibitors for oncology (IC₅₀: 12 nM).

Agrochemical Uses

  • Insecticides: Pyrazole sulfonamides show LC₅₀ of 0.8 ppm against Aphis gossypii.
  • Herbicides: 95% weed control at 50 g/ha in rice paddies.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride serves as a crucial reagent in organic synthesis. It is employed for the preparation of diverse pyrazole derivatives, acting as a building block for more complex heterocyclic compounds. The sulfonyl chloride group allows for nucleophilic substitutions, facilitating the introduction of various functional groups into the pyrazole framework .

Synthesis Pathways:
The synthesis typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazines with β-diketones under acidic conditions.
  • Introduction of the Sulfonyl Chloride Group: Achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions .

Biological Research

Potential Pharmacological Activities:
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that certain derivatives possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects: The compound is being explored for its potential to modulate inflammatory pathways.
  • Anticancer Activity: Pyrazole derivatives are under investigation as potential anticancer agents due to their ability to inhibit tumor growth .

Case Studies:
Several studies have reported on the synthesis and testing of pyrazole-based compounds for their biological activities. For instance, derivatives synthesized from this compound have shown promising results in inhibiting specific cancer cell lines and demonstrating anti-inflammatory effects in vitro .

Medicinal Chemistry

Drug Development:
The compound is being evaluated as a lead compound in drug discovery efforts. Its structure allows it to act as a pharmacophore, which can be modified to enhance biological activity while reducing toxicity. Researchers are focusing on its potential applications in treating various diseases, particularly those involving inflammation and microbial infections.

Industrial Applications

Agrochemicals:
In the agricultural sector, this compound is utilized in the development of herbicides and pesticides. Its efficacy against pests and diseases makes it valuable for crop protection strategies.

Specialty Chemicals:
The compound’s reactivity also lends itself to applications in producing specialty chemicals and materials with tailored properties for various industrial uses .

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives with different functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group.

    4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonamide: This derivative has a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness: The presence of the sulfonyl chloride group in 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride makes it highly reactive and versatile for various chemical transformations. This unique feature distinguishes it from other similar compounds and enhances its utility in synthetic chemistry .

Biological Activity

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a sulfonyl chloride functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C6H9ClN2O2SC_6H_9ClN_2O_2S, with a molecular weight of approximately 208.67 g/mol. The presence of the sulfonyl chloride group enhances its electrophilic reactivity, making it a versatile reagent in various chemical reactions, including substitution and oxidation processes.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Properties

Pyrazole compounds have been reported to possess significant antimicrobial effects. For instance, studies on structurally similar compounds have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The sulfonyl chloride group may enhance these properties by facilitating nucleophilic substitutions that lead to more potent antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. For example, compounds derived from pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole derivatives can achieve up to 85% inhibition of these cytokines, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Recent research has explored the anticancer potential of pyrazole derivatives. Some studies suggest that modifications in the pyrazole structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. The specific mechanisms through which these compounds exert their anticancer effects often involve the modulation of signaling pathways critical for cell proliferation and survival .

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows for the formation of diverse derivatives that can interact with biological molecules, potentially influencing various biological pathways.

Comparative Analysis

To further understand the uniqueness and potential applications of this compound, it is beneficial to compare it with other similar pyrazole derivatives:

Compound NameMolecular FormulaKey Features
4-Chloro-1-Ethyl-3-Methyl-1H-PyrazoleC6H9ClN2C_6H_9ClN_2Lacks sulfonyl chloride; lower reactivity
1-Ethyl-3-Methyl-1H-Pyrazole-4-Sulfonyl ChlorideC6H9ClN2O2SC_6H_9ClN_2O_2SDifferent position of sulfonyl group; varied biological activity
1-MethylpyrazoleC4H6N2C_4H_6N_2Simpler structure; limited reactivity

The presence of the sulfonyl chloride group in this compound provides enhanced reactivity compared to its analogs, making it a valuable compound in synthetic chemistry and biological research.

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory effects. Compounds exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Studies : Research demonstrated that specific pyrazole derivatives showed substantial antibacterial activity against resistant strains, suggesting their potential as lead compounds in antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of pyrazole intermediates. For example, analogous compounds (e.g., 5-substituted pyrazole derivatives) are synthesized using acid chlorides or anhydrides under reflux with solvents like ethanol or DMF. Catalysts such as KOH or pyridine may enhance reactivity . Reaction time (6–13 hours) and temperature (room temperature to 388 K) are critical for optimizing yields (77–89% in related studies) . Characterization via IR and NMR is essential to confirm sulfonyl chloride formation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectral and analytical techniques:

  • IR spectroscopy : Confirm sulfonyl chloride (S=O stretching ~1350–1200 cm⁻¹) and pyrazole ring vibrations .
  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl and methyl groups) and aromatic protons .
  • Elemental analysis : Verify C, H, N, S, and Cl percentages against theoretical values .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this sulfonyl chloride?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or aerosols .
  • Storage : Store in sealed containers under dry, cool conditions to minimize hydrolysis .
  • Emergency measures : Flush exposed skin/eyes with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to improve metabolic stability .
  • Sulfonyl group optimization : Replace the ethyl group with bulkier substituents (e.g., aryl) to modulate receptor binding .
  • Bioisosteric replacement : Substitute the sulfonyl chloride with sulfonamide or sulfonate esters to reduce reactivity while retaining activity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :

  • Dose optimization : Adjust oral vs. intraperitoneal administration to account for bioavailability differences (e.g., 1% carboxymethyl cellulose as a carrier for oral studies) .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy .
  • Species-specific assays : Compare rodent and human cell lines to validate target engagement .

Q. How does X-ray crystallography aid in understanding the compound’s conformational stability?

  • Methodological Answer :

  • Crystal structure determination : Resolve bond lengths and angles to identify steric hindrance or π-π interactions influencing reactivity .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds with solvent molecules) to predict solubility .
  • DFT calculations : Compare experimental and theoretical geometries to validate electronic effects of substituents .

Q. What are the limitations of current toxicity assessments, and how can they be improved?

  • Methodological Answer :

  • Alternative models : Use 3D cell cultures or organ-on-a-chip systems to reduce reliance on animal studies .
  • Long-term stability studies : Monitor degradation products (e.g., hydrolysis to sulfonic acid) under physiological conditions .
  • Ecotoxicity assays : Evaluate environmental impact via Daphnia magna or algae growth inhibition tests .

Data Contradiction Analysis

Q. Why do similar pyrazole sulfonyl chlorides exhibit varying yields in different studies?

  • Methodological Answer :

  • Catalyst variability : KOH vs. pyridine may alter reaction pathways (e.g., nucleophilic substitution vs. elimination) .
  • Solvent effects : Polar aprotic solvents (DMF) favor sulfonylation, while protic solvents (ethanol) may promote side reactions .
  • Purification techniques : Column chromatography vs. recrystallization can selectively isolate products, affecting reported yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.